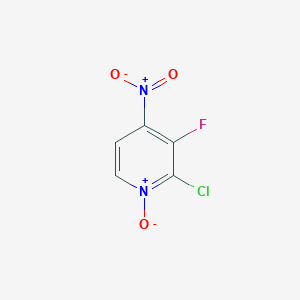

2-Chloro-3-fluoro-4-nitropyridine N-oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-3-fluoro-4-nitro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClFN2O3/c6-5-4(7)3(9(11)12)1-2-8(5)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQKSCEDCDQGAAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=C(C(=C1[N+](=O)[O-])F)Cl)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClFN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426821 | |

| Record name | 2-Chloro-3-fluoro-4-nitropyridine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101664-56-6 | |

| Record name | Pyridine, 2-chloro-3-fluoro-4-nitro-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101664-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-fluoro-4-nitropyridine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Chloro-3-fluoro-4-nitropyridine N-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 2-Chloro-3-fluoro-4-nitropyridine N-oxide, a key intermediate in the synthesis of novel therapeutic agents. This document details its physicochemical characteristics, synthetic methodologies, reactivity, and spectroscopic profile, offering valuable insights for its application in medicinal chemistry and drug discovery.

Core Chemical Properties

This compound is a highly functionalized pyridine derivative with the molecular formula C₅H₂ClFN₂O₃.[1] Its structure incorporates several key features that contribute to its reactivity and utility as a synthetic building block: a pyridine N-oxide moiety, a nitro group, and two halogen substituents (chloro and fluoro). These features create an electron-deficient aromatic ring, making it susceptible to nucleophilic aromatic substitution, a cornerstone of its application in the synthesis of complex molecules.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in various experimental setups.

| Property | Value | Reference |

| Molecular Formula | C₅H₂ClFN₂O₃ | [1] |

| Molecular Weight | 192.53 g/mol | [1] |

| CAS Number | 101664-56-6 | [1] |

| Melting Point | 176-178 °C | [1] |

| Boiling Point (Predicted) | 428.8 ± 40.0 °C | [1] |

| Density (Predicted) | 1.74 ± 0.1 g/cm³ | [1] |

| Water Solubility | Insoluble | [1] |

Synthesis and Experimental Protocols

Representative Synthetic Protocol: Nitration of a Halogenated Pyridine N-oxide

This protocol is based on the nitration of 2-chloropyridine-N-oxide and can be considered a foundational method for the synthesis of the title compound.[2]

Materials:

-

2-Chloropyridine-N-oxide

-

Concentrated Sulfuric Acid (H₂SO₄)

-

90% Nitric Acid (HNO₃)

-

Ice

-

Chloroform (CHCl₃)

-

Potassium Carbonate (K₂CO₃)

-

2-Propanol

Procedure:

-

Cool 1.5 liters of concentrated sulfuric acid to 0 °C with stirring.

-

Add 1058 grams (6.06 moles) of 2-chloropyridine-N-oxide portionwise over 5 hours, maintaining the temperature between 5-10 °C.

-

Add 590 ml of 90% nitric acid dropwise, keeping the temperature between 5-10 °C.

-

After the addition is complete, heat the mixture to 80 °C and then remove the heat source. The exothermic reaction will cause the temperature to rise to approximately 115 °C.

-

Maintain the reaction mixture at 100 °C for four hours.

-

Cool the reaction mixture and pour it into 12 liters of ice.

-

Collect the resulting solid by filtration and wash it three times with one-liter portions of water.

-

Dry the solid to obtain the crude product.

-

Extract the combined mother liquor and washes with four one-liter portions of chloroform.

-

Dry the combined chloroform extracts with potassium carbonate and filter.

-

Concentrate the filtrate under reduced pressure to obtain a residual solid.

-

Triturate the solid with 65 ml of 2-propanol to yield additional product.

The following diagram illustrates a generalized workflow for the synthesis and purification of a nitrated pyridine N-oxide.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dominated by the electron-withdrawing effects of the nitro group, the N-oxide functionality, and the halogen atoms. This renders the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr).

The positions ortho and para (C2, C4, and C6) to the N-oxide group are activated towards nucleophilic attack. In this specific molecule, the C2 and C4 positions are of primary interest. The presence of good leaving groups (chloro and fluoro) at these positions, coupled with the strong activation by the nitro group at C4 and the N-oxide, makes this compound an excellent substrate for introducing a variety of nucleophiles.

Common nucleophiles that can react with this compound include amines, alkoxides, and thiolates. The reaction typically proceeds via a Meisenheimer-like intermediate. The regioselectivity of the substitution (i.e., whether the chloro or fluoro group is displaced) will depend on the nature of the nucleophile and the reaction conditions.

The following diagram illustrates the general mechanism of a nucleophilic aromatic substitution reaction on the this compound scaffold.

Spectroscopic Characterization

While specific spectroscopic data for this compound is not widely published, the expected spectral characteristics can be inferred from related compounds.

-

¹H NMR: The proton NMR spectrum is expected to show two aromatic protons, likely appearing as doublets or doublet of doublets in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effects of the electronegative substituents and the aromatic ring current.

-

¹³C NMR: The carbon NMR spectrum will display five distinct signals for the aromatic carbons. The carbons attached to the electronegative groups (Cl, F, NO₂, and N-oxide) will be significantly deshielded.

-

IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the N-O stretching of the pyridine N-oxide (around 1200-1300 cm⁻¹), and the symmetric and asymmetric stretching vibrations of the nitro group (around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively).

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the nitro group, the oxygen from the N-oxide, and the halogen atoms.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of more complex molecules with potential biological activity. The ability to selectively introduce various functional groups via nucleophilic substitution allows for the creation of diverse chemical libraries for screening against various biological targets. Derivatives of nitropyridines have been investigated for a range of therapeutic applications, including as antibacterial and anticancer agents. The pyridine N-oxide scaffold itself is present in a number of biologically active compounds.

The general workflow for utilizing this compound in a drug discovery context is outlined below.

Conclusion

This compound is a highly activated and versatile chemical intermediate with significant potential in the field of medicinal chemistry. Its well-defined physicochemical properties and predictable reactivity make it a valuable tool for the synthesis of novel, biologically active compounds. This guide provides a foundational understanding of its core chemical characteristics to aid researchers and scientists in its effective utilization for the development of next-generation therapeutics.

References

In-Depth Technical Guide: 2-Chloro-3-fluoro-4-nitropyridine N-oxide (CAS: 101664-56-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-3-fluoro-4-nitropyridine N-oxide, a key intermediate in the synthesis of complex pharmaceutical compounds. This document outlines its chemical and physical properties, a detailed putative synthesis protocol, and its role as a versatile building block in medicinal chemistry.

Core Compound Properties

This compound is a highly functionalized pyridine derivative. The presence of chloro, fluoro, and nitro groups, along with the N-oxide moiety, imparts unique reactivity, making it a valuable precursor for the synthesis of a diverse range of biologically active molecules.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 101664-56-6 | Internal Database |

| Molecular Formula | C5H2ClFN2O3 | [1] |

| Molecular Weight | 192.53 g/mol | [1] |

| Melting Point | 176-178°C | [1] |

| Boiling Point (Predicted) | 428.8 ± 40.0 °C | [1] |

| Density (Predicted) | 1.74 ± 0.1 g/cm³ | [1] |

| Water Solubility | Insoluble | [1] |

| pKa (Predicted) | -3.24 ± 0.10 | [2] |

Spectral and Computational Data

| Parameter | Value | Source |

| BRN | 4429477 | [1] |

| DSSTox ID | DTXSID40426821 | [1] |

| InChIKey | IQKSCEDCDQGAAO-UHFFFAOYSA-N | [1] |

Synthesis Protocol

Putative Synthesis of this compound

Materials:

-

2-Chloro-3-fluoropyridine N-oxide

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

-

Water (deionized)

-

Chloroform (CHCl₃)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

2-Propanol

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0°C using an ice bath.

-

Addition of Starting Material: Slowly add 2-chloro-3-fluoropyridine N-oxide portion-wise to the cooled sulfuric acid, maintaining the temperature between 5-10°C.

-

Nitration: Once the addition is complete, add fuming nitric acid dropwise via the dropping funnel, ensuring the reaction temperature does not exceed 10°C.

-

Reaction Progression: After the addition of nitric acid, gradually warm the reaction mixture to 80°C. An exothermic reaction may occur, causing a further rise in temperature. Maintain the temperature at approximately 100-115°C for 4 hours.

-

Quenching: Cool the reaction mixture to room temperature and then carefully pour it over a large volume of crushed ice with vigorous stirring.

-

Precipitation and Filtration: Allow the ice to melt completely. The product should precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

-

Extraction of Aqueous Phase: Combine the filtrate and the aqueous washes and extract several times with chloroform.

-

Drying and Evaporation: Dry the combined chloroform extracts over anhydrous potassium carbonate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Triturate the crude solid with a small amount of cold 2-propanol and filter to yield the purified this compound.

Role in Medicinal Chemistry and Drug Development

This compound is a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[3] Its trifunctional nature allows for sequential and selective chemical modifications, making it a valuable building block for constructing complex heterocyclic structures and bioactive molecules.[3] The nitro group can be readily reduced to an amine, providing a key functional handle for further derivatization, while the halogen atoms are susceptible to nucleophilic substitution and cross-coupling reactions.[4]

Application in the Synthesis of Kinase Inhibitors

This compound serves as a precursor for the synthesis of kinase inhibitors, which are a major class of targeted cancer therapeutics.[3] For instance, substituted nitropyridines are used in the synthesis of inhibitors for Janus kinase 2 (JAK2) and Glycogen Synthase Kinase 3 (GSK3), both of which are implicated in various cancers and other diseases.[5]

The general synthetic strategy involves the nucleophilic substitution of the chloro and/or fluoro groups, followed by the reduction of the nitro group to an amine, which is then typically acylated or coupled with another aromatic system to form the final kinase inhibitor.

Visualizations

Experimental Workflow: Putative Synthesis of this compound

Caption: Putative synthesis workflow for this compound.

Signaling Pathway: Inhibition of the JAK-STAT Pathway

As this compound is a precursor to kinase inhibitors, the following diagram illustrates the mechanism of action of a JAK inhibitor, a type of drug that can be synthesized from nitropyridine intermediates.

Caption: Simplified JAK-STAT signaling pathway and the point of inhibition by a JAK inhibitor.

References

An In-depth Technical Guide to the Molecular Structure of 2-Chloro-3-fluoro-4-nitropyridine N-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-fluoro-4-nitropyridine N-oxide is a halogenated and nitrated pyridine derivative that serves as a valuable intermediate in organic synthesis. Its unique substitution pattern, featuring an N-oxide group, a nitro group, and two different halogen atoms on the pyridine ring, imparts a distinct reactivity profile, making it a versatile building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and agrochemicals.[1][2][3] The presence of multiple reactive sites allows for selective functionalization, enabling the introduction of diverse pharmacophores and the construction of novel heterocyclic scaffolds. This guide provides a comprehensive overview of the molecular structure, properties, and synthetic considerations for this compound.

Molecular Structure and Properties

The molecular structure of this compound is characterized by a pyridine ring substituted with a chlorine atom at position 2, a fluorine atom at position 3, a nitro group at position 4, and an oxygen atom coordinated to the nitrogen atom of the pyridine ring.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 101664-56-6 | [1][2] |

| Molecular Formula | C₅H₂ClFN₂O₃ | [1] |

| Molecular Weight | 192.53 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Melting Point | 176-178 °C | [1][4] |

| Boiling Point | 428.8 ± 40.0 °C (Predicted) | [1][4] |

| Density | 1.74 ± 0.1 g/cm³ (Predicted) | [1][4] |

| Water Solubility | Insoluble | [1][4] |

| pKa | -3.24 ± 0.10 (Predicted) | [1] |

Synthesis

General Synthetic Workflow

The synthesis would likely proceed through the following conceptual steps:

Conceptual Synthetic Pathway

Experimental Protocol (Based on Analogy)

A plausible experimental protocol, adapted from the synthesis of the related compound 2-chloro-4-nitropyridine N-oxide, is outlined below.[5][6] Note: This is a generalized procedure and would require optimization for the specific substrate.

1. N-oxidation of 2-Chloro-3-fluoropyridine:

-

The starting material, 2-chloro-3-fluoropyridine, would be dissolved in a suitable solvent such as glacial acetic acid.

-

An oxidizing agent, typically hydrogen peroxide or a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA), would be added portion-wise while maintaining a controlled temperature.[7]

-

The reaction progress would be monitored by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, the reaction mixture would be worked up to isolate the 2-chloro-3-fluoropyridine N-oxide intermediate.

2. Nitration of 2-Chloro-3-fluoropyridine N-oxide:

-

The 2-chloro-3-fluoropyridine N-oxide intermediate would be carefully added to a nitrating mixture, typically a combination of concentrated sulfuric acid and fuming nitric acid, at a low temperature (e.g., 0-5 °C).[5][6]

-

The reaction mixture would then be allowed to warm to a specific temperature and stirred for a defined period to ensure complete nitration.

-

The reaction would be quenched by pouring the mixture onto ice, followed by neutralization with a base (e.g., sodium carbonate or ammonia solution).

-

The precipitated solid product, this compound, would be collected by filtration, washed with water, and dried.

-

Further purification could be achieved by recrystallization from an appropriate solvent.

Spectroscopic Characterization (Predicted)

While specific experimental spectra for this compound are not available in the public domain, its expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The molecule contains two aromatic protons. Due to the electron-withdrawing effects of the nitro, chloro, and fluoro groups, these protons would be expected to appear as distinct signals in the downfield region of the spectrum. The coupling patterns would be influenced by their positions relative to each other and the fluorine atom.

-

¹³C NMR: The spectrum would show five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts would be significantly influenced by the attached substituents. The carbon bearing the nitro group would be expected to be the most downfield, while the carbons attached to the halogens would also show characteristic shifts.

-

¹⁹F NMR: A single resonance would be expected for the fluorine atom at the C-3 position.

Mass Spectrometry (MS):

-

The mass spectrum would be expected to show a molecular ion peak (M+) corresponding to the molecular weight of 192.53 g/mol . The isotopic pattern of the molecular ion would be characteristic of a molecule containing one chlorine atom (approximately a 3:1 ratio for the M+ and M+2 peaks). Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and the N-oxide oxygen atom.

Infrared (IR) Spectroscopy:

-

Characteristic absorption bands would be expected for the N-O stretching vibration of the N-oxide group, typically in the range of 1200-1300 cm⁻¹.

-

Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) would be prominent, usually appearing around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

-

C-Cl and C-F stretching vibrations would also be present in the fingerprint region.

Reactivity and Applications in Drug Development

The reactivity of this compound is dictated by the interplay of its various functional groups. The electron-deficient nature of the pyridine ring, enhanced by the N-oxide and nitro groups, makes it susceptible to nucleophilic aromatic substitution (SₙAr) reactions. The chlorine atom at the 2-position and the nitro group at the 4-position are potential leaving groups for nucleophilic attack. The fluorine atom at the 3-position is generally less reactive in SₙAr reactions compared to chlorine at the ortho or para positions relative to the nitro group.

Potential Logical Relationships in Reactivity

Key Reactivity Pathways

This compound is a key intermediate in the synthesis of various biologically active molecules.[1][3][8] The ability to selectively replace the chloro and nitro groups allows for the introduction of a wide range of functionalities, leading to the generation of libraries of compounds for screening in drug discovery programs. For instance, the nitro group can be reduced to an amino group, which can then be further functionalized. The N-oxide can also be removed through deoxygenation if the parent pyridine is the desired scaffold.

While specific signaling pathways involving this molecule are not documented, its derivatives could potentially interact with a variety of biological targets due to the diverse functionalities that can be introduced. Substituted pyridines are a common motif in many approved drugs, and intermediates like this compound are crucial for their synthesis.

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. Its well-defined molecular structure and predictable reactivity make it a valuable tool for the development of novel pharmaceuticals and agrochemicals. Although detailed experimental data for this specific molecule is sparse in the public literature, its properties and reactivity can be reasonably extrapolated from related compounds. Further research into the synthesis and applications of this versatile intermediate is warranted to fully explore its potential in drug discovery and development.

References

Synthesis of 2-Chloro-3-fluoro-4-nitropyridine N-oxide: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthesis pathway for 2-Chloro-3-fluoro-4-nitropyridine N-oxide, a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic process.

Introduction

This compound is a functionalized pyridine derivative of significant interest in medicinal chemistry. The presence of chloro, fluoro, and nitro groups, in conjunction with the N-oxide functionality, provides multiple reaction sites for further chemical modification, making it a versatile building block for the synthesis of complex heterocyclic compounds. This guide outlines a reliable two-step synthesis pathway starting from the commercially available 2-chloro-3-fluoropyridine.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-step process:

-

N-Oxidation: The initial step involves the oxidation of the nitrogen atom in the pyridine ring of 2-chloro-3-fluoropyridine to form 2-chloro-3-fluoropyridine N-oxide.

-

Nitration: The subsequent step is the regioselective nitration of the N-oxide intermediate at the C4-position to yield the final product, this compound.

The overall reaction scheme is presented below:

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-3-fluoropyridine N-oxide

This procedure details the N-oxidation of 2-chloro-3-fluoropyridine using hydrogen peroxide in an acidic medium.

Experimental Workflow:

Caption: Experimental workflow for the N-oxidation of 2-chloro-3-fluoropyridine.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Chloro-3-fluoropyridine | 131.54 | 50.0 g | 0.38 |

| Glacial Acetic Acid | 60.05 | 250 mL | - |

| Hydrogen Peroxide (35%) | 34.01 | 75 mL | ~0.87 |

| Sodium Carbonate | 105.99 | As needed | - |

| Dichloromethane | 84.93 | 3 x 150 mL | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser is charged with 2-chloro-3-fluoropyridine (50.0 g, 0.38 mol) and glacial acetic acid (250 mL).

-

The mixture is heated to 70-80 °C with stirring.

-

35% Hydrogen peroxide (75 mL, ~0.87 mol) is added dropwise over a period of 1 hour, maintaining the internal temperature below 85 °C.

-

After the addition is complete, the reaction mixture is stirred at 70-80 °C for 10-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

The reaction mixture is cooled to room temperature and concentrated under reduced pressure to remove the bulk of the acetic acid.

-

The residue is cooled in an ice bath and neutralized by the slow addition of a saturated aqueous solution of sodium carbonate until the pH is approximately 8.

-

The aqueous mixture is extracted with dichloromethane (3 x 150 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2-chloro-3-fluoropyridine N-oxide as a crude product, which can be used in the next step without further purification.

Expected Yield: Based on similar reactions, the expected yield is in the range of 85-95%.

Step 2: Synthesis of this compound

This protocol describes the nitration of 2-chloro-3-fluoropyridine N-oxide using a mixture of nitric acid and sulfuric acid.

Experimental Workflow:

Caption: Experimental workflow for the nitration of 2-chloro-3-fluoropyridine N-oxide.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Chloro-3-fluoropyridine N-oxide | 147.54 | 50.0 g | 0.34 |

| Concentrated Sulfuric Acid (98%) | 98.08 | 200 mL | - |

| Fuming Nitric Acid (90%) | 63.01 | 60 mL | - |

| Ice | - | ~1 L | - |

Procedure:

-

A 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is placed in an ice-salt bath.

-

Concentrated sulfuric acid (200 mL) is added to the flask and cooled to 0 °C.

-

The crude 2-chloro-3-fluoropyridine N-oxide (50.0 g, 0.34 mol) is added portionwise to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

Fuming nitric acid (60 mL) is added dropwise to the reaction mixture over 1-2 hours, maintaining the internal temperature between 0 and 5 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 80-90 °C for 4-6 hours.

-

The reaction mixture is cooled to room temperature and then carefully poured onto approximately 1 kg of crushed ice with vigorous stirring.

-

A precipitate will form, which is collected by vacuum filtration.

-

The solid is washed with copious amounts of cold water until the washings are neutral to litmus paper.

-

The product is dried in a vacuum oven at 50 °C to afford this compound as a solid. The reported melting point is 176-178 °C.

Expected Yield: The expected yield for the nitration step is typically in the range of 70-85%.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Step | Reaction | Starting Material | Product | Reagents | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1 | N-Oxidation | 2-Chloro-3-fluoropyridine | 2-Chloro-3-fluoropyridine N-oxide | H₂O₂, Acetic Acid | 70-80 | 10-12 | 85-95 |

| 2 | Nitration | 2-Chloro-3-fluoropyridine N-oxide | This compound | HNO₃, H₂SO₄ | 80-90 | 4-6 | 70-85 |

Safety Considerations

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Concentrated acids (sulfuric and nitric acid) are highly corrosive and strong oxidizing agents. Handle with extreme care.

-

The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.

-

Hydrogen peroxide is a strong oxidizer. Avoid contact with organic materials.

Conclusion

The two-step synthesis pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound. The experimental protocols are based on well-established chemical transformations and can be readily implemented in a standard organic synthesis laboratory. The resulting product is a valuable intermediate for the synthesis of a wide range of biologically active molecules.

Spectroscopic and Synthetic Profile of 2-Chloro-3-fluoro-4-nitropyridine N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical properties of 2-Chloro-3-fluoro-4-nitropyridine N-oxide. Due to the limited availability of specific experimental spectroscopic data and a dedicated synthesis protocol for this compound in the public domain, this document presents illustrative spectroscopic data and experimental methodologies from closely related compounds. This approach aims to offer researchers a valuable reference point for the characterization and synthesis of this and similar molecules.

Physicochemical Properties

This compound is a pyridine derivative with the following properties[1]:

| Property | Value |

| CAS Number | 101664-56-6[1] |

| Molecular Formula | C5H2ClFN2O3[1] |

| Molecular Weight | 192.53 g/mol [1] |

| Melting Point | 176-178°C[1] |

| Predicted Boiling Point | 428.8 ± 40.0 °C[1] |

| Predicted Density | 1.74 ± 0.1 g/cm³[1] |

| Water Solubility | Insoluble[1] |

Illustrative Spectroscopic Data

The following tables present spectroscopic data for compounds structurally related to this compound, providing an indication of the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data for 2-Chloropyridine N-Oxide

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.41 - 8.40 | m | 1H | Aromatic-H |

| 7.58 - 7.55 | m | 1H | Aromatic-H |

| 7.32 - 7.28 | m | 2H | Aromatic-H |

¹³C NMR Data for 2-Chloropyridine N-Oxide

| Chemical Shift (δ) ppm | Assignment |

| 141.5 | Aromatic-C |

| 140.3 | Aromatic-C |

| 126.9 | Aromatic-C |

| 126.0 | Aromatic-C |

| 123.8 | Aromatic-C |

Infrared (IR) Spectroscopy

Characteristic IR absorption bands for a related compound, 2-chloro-4-nitroaniline, are presented below to illustrate expected vibrational modes.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong | N-H Stretch (for aniline derivative) |

| ~1600 | Strong | C=C Aromatic Ring Stretch |

| ~1500, ~1300 | Strong | NO₂ Asymmetric & Symmetric Stretch |

| ~850 | Strong | C-Cl Stretch |

| ~1250 | Strong | C-N Stretch |

| ~1050 | Medium | C-F Stretch (expected) |

| ~1250 | Strong | N-O Stretch (expected for N-oxide) |

Mass Spectrometry (MS)

The fragmentation pattern of pyridine N-oxides typically involves the loss of an oxygen atom from the N-oxide group, resulting in a prominent [M-16] peak. For this compound, the expected molecular ion peak [M]⁺ would be at m/z 192.53.

| m/z | Interpretation |

| 192.53 | [M]⁺ Molecular Ion |

| 176.53 | [M-O]⁺ |

| 146.53 | [M-NO₂]⁺ |

Experimental Protocols

The following are detailed, illustrative methodologies for key analytical techniques, based on standard practices for related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H, ¹³C, and ¹⁹F NMR spectra to elucidate the chemical structure.

Instrumentation: 500 MHz NMR Spectrometer.

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

¹⁹F NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence, proton-decoupled.

-

Spectral Width: A range appropriate for fluorinated aromatic compounds (e.g., -100 to -200 ppm).

-

Number of Scans: 128-256.

-

Relaxation Delay: 1-2 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FT-IR Spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean ATR crystal should be collected prior to sample analysis.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the exact mass and elemental composition of the compound.

Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL.

Data Acquisition:

-

Ionization Mode: Positive ESI.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Nebulizer Gas (N₂): Flow rate appropriate for stable spray.

-

Drying Gas (N₂): Temperature of 200-300°C.

-

Internal or external calibration with a known standard should be performed to ensure mass accuracy.

Illustrative Synthetic Workflow

The synthesis of this compound would likely involve a multi-step process starting from a substituted pyridine. A plausible, though hypothetical, workflow is outlined below.

Caption: Hypothetical synthesis workflow for this compound.

References

An In-depth Technical Guide to the Safety and Handling of 2-Chloro-3-fluoro-4-nitropyridine N-oxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Chloro-3-fluoro-4-nitropyridine N-oxide (CAS No. 101664-56-6). The following sections detail the material's hazards, safe handling protocols, emergency procedures, and disposal, designed to ensure the safety of laboratory and research personnel.

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[1] It poses significant health risks upon exposure.

GHS Hazard Statements:

-

Harmful if swallowed (H302).[2]

-

Harmful in contact with skin.

-

Causes skin irritation (H315).[2]

-

Causes serious eye irritation (H319).[2]

-

Harmful if inhaled.

-

May cause respiratory irritation (H335).[2]

Precautionary Statements:

-

Wash face, hands, and any exposed skin thoroughly after handling.[1]

-

Do not eat, drink, or smoke when using this product.[1]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[1]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

-

Use only outdoors or in a well-ventilated area.[1]

Physicochemical and Toxicological Data

The following tables summarize the known physical, chemical, and toxicological properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C5H2ClFN2O3 | [3] |

| Molecular Weight | 192.53 g/mol | [3] |

| Appearance | Solid | [1] |

| Melting Point | 176-178°C | [3][4] |

| Boiling Point | 428.8 ± 40.0 °C (Predicted) | [3][4] |

| Density | 1.74 ± 0.1 g/cm³ (Predicted) | [3][4] |

| Solubility | Insoluble in water | [4][5] |

| Toxicity Data | Value | Reference |

| Acute Oral Toxicity | Data not available | |

| Acute Dermal Toxicity | Data not available | |

| Acute Inhalation Toxicity | Data not available | |

| LD50 (Oral) | Data not available | |

| LD50 (Dermal) | Data not available | |

| LC50 (Inhalation) | Data not available |

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure risk.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation exposure.[1]

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

Handling Procedures

Methodology for Safe Handling:

-

Preparation: Before handling, ensure all required PPE is correctly worn. Confirm that the fume hood is functioning correctly. Prepare all necessary equipment and reagents to minimize movement and potential for spills.

-

Weighing and Transfer: Conduct all weighing and transfer operations within a fume hood or a ventilated balance enclosure. Avoid generating dust.

-

Dissolving: When dissolving the solid, add the solvent to the solid slowly to avoid splashing.

-

Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands and any exposed skin thoroughly with soap and water.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3][6]

-

Keep away from incompatible materials such as strong oxidizing agents.[2]

-

Store in a locked cabinet or other secure area.[1]

Emergency Procedures

Prompt and correct response to an emergency can significantly mitigate harm.

First-Aid Measures

| Exposure Route | First-Aid Protocol | Reference |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. | [1] |

| Skin Contact | Immediately remove contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. | [1] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. | [1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. | [1][7] |

Spill Response

The following workflow outlines the procedure for responding to a spill of this compound.

Experimental Protocol for a Minor Spill Cleanup:

-

Alert and Evacuate: Immediately alert personnel in the vicinity and ensure the area is clear of unprotected individuals.

-

Ventilate: Increase ventilation in the area, preferably by using a fume hood if the spill is within it.

-

Don PPE: At a minimum, wear double nitrile gloves, chemical splash goggles, a lab coat, and closed-toe shoes. If there is a risk of dust inhalation, a respirator is necessary.

-

Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent. Do not use combustible materials like paper towels.

-

Collection: Once the material is fully absorbed, carefully sweep it up and place it into a heavy-duty plastic bag or a sealed container.

-

Decontamination: Clean the spill area with soap and water.

-

Disposal: Label the container as "Hazardous Waste: this compound spill debris" and dispose of it according to your institution's hazardous waste procedures.

-

Post-Cleanup: Wash hands and any exposed skin thoroughly.

Stability and Reactivity

-

Stability: Stable under normal storage conditions.[1]

-

Incompatible Materials: Strong oxidizing agents.[2]

-

Hazardous Decomposition Products: Under fire conditions, may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[2][7]

-

Hazardous Polymerization: Has not been reported.[2]

Disposal Considerations

All waste containing this compound, including contaminated absorbents and PPE, must be treated as hazardous waste.

Protocol for Disposal:

-

Collection: Collect waste in a clearly labeled, sealed, and compatible container.

-

Storage: Store the waste container in a designated hazardous waste accumulation area.

-

Disposal: Arrange for pickup and disposal by a certified hazardous waste management company, following all local, state, and federal regulations.[1] Do not dispose of down the drain or in regular trash.

References

- 1. activeagriscience.com [activeagriscience.com]

- 2. nrc.gov [nrc.gov]

- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

- 5. This compound | 101664-56-6 [chemicalbook.com]

- 6. ut.edu [ut.edu]

- 7. fishersci.com [fishersci.com]

In-Depth Technical Guide: Solubility of 2-Chloro-3-fluoro-4-nitropyridine N-oxide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-fluoro-4-nitropyridine N-oxide is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its solubility in different organic solvents is a critical parameter for reaction optimization, purification, and formulation development. This technical guide provides a comprehensive overview of the available solubility data for this compound, detailed experimental protocols for solubility determination, and a logical workflow for assessing its solubility profile.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 101664-56-6 | [1][2] |

| Molecular Formula | C5H2ClFN2O3 | [2][3] |

| Molecular Weight | 192.53 g/mol | [2][3] |

| Melting Point | 176-178°C | [2][3] |

| Water Solubility | Insoluble | [1][3] |

Solubility in Organic Solvents

Based on these analogs, this compound is expected to exhibit good solubility in polar aprotic and polar protic solvents.

Table of Expected Qualitative Solubility:

| Solvent | Solvent Type | Expected Solubility |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble |

| Acetone | Polar Aprotic | Soluble |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble |

| Acetonitrile | Polar Aprotic | Moderately Soluble |

| Methanol | Polar Protic | Soluble |

| Ethanol | Polar Protic | Soluble |

| Isopropanol | Polar Protic | Moderately Soluble |

| Dichloromethane (DCM) | Nonpolar | Sparingly Soluble |

| Toluene | Nonpolar | Sparingly Soluble |

| Hexane | Nonpolar | Insoluble |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of this compound in an organic solvent. This method is based on the shake-flask method, which is a reliable technique for determining equilibrium solubility[6][7].

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Constant temperature shaker bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be controlled and recorded (e.g., 25 °C).

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at a high speed to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered solution with the same solvent to a concentration suitable for the analytical method to be used.

-

-

Quantification:

-

Analyze the concentration of the diluted solution using a calibrated HPLC or UV-Vis spectrophotometry method.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

-

Calculation:

-

Calculate the solubility of the compound in the solvent using the following formula:

Solubility (g/L) = (Concentration from calibration curve) x (Dilution factor)

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for determining the solubility of a compound.

Logical Relationship of Solubility Factors

The solubility of an organic compound is influenced by several interrelated factors.

Caption: Factors influencing the solubility of a compound.

References

- 1. This compound | 101664-56-6 [chemicalbook.com]

- 2. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. echemi.com [echemi.com]

- 4. CAS 14432-16-7: 2-Chloro-4-nitropyridine-N-oxide [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

Unveiling the Enigmatic Profile of 2-Chloro-3-fluoro-4-nitropyridine N-oxide: A Review of Available Data

For Immediate Release

Shanghai, China – December 23, 2025 – An in-depth review of available scientific literature and chemical databases reveals that 2-Chloro-3-fluoro-4-nitropyridine N-oxide is primarily characterized as a key intermediate in organic synthesis, with a notable absence of comprehensive studies on its specific mechanism of action in biological systems. While its utility in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs is acknowledged, its direct pharmacological or biological activities remain largely unexplored in the public domain.[1]

Chemical and Physical Properties

This compound, with the Chemical Abstracts Service (CAS) number 101664-56-6, possesses the molecular formula C₅H₂ClFN₂O₃ and a molecular weight of 192.53 g/mol .[2] Key physical characteristics are summarized in the table below.

| Property | Value |

| Melting Point | 176-178°C[2] |

| Boiling Point (Predicted) | 428.8 ± 40.0 °C[2] |

| Density (Predicted) | 1.74 ± 0.1 g/cm³[2] |

| Water Solubility | Insoluble[2] |

Reactivity and Synthetic Utility

The primary role of this compound in the scientific literature is that of a reactant in chemical synthesis. The presence of chloro, fluoro, and nitro groups, combined with the N-oxide functionality, makes it a versatile building block for introducing the substituted pyridine moiety into larger, more complex molecules. The nitro group in 4-nitropyridine-N-oxide derivatives is known to be readily replaced by various nucleophiles, and the N-oxide can be subsequently reduced, offering a pathway to a wide range of 4-substituted pyridines.

Biological Activity Profile: An Extrapolation from Related Compounds

Direct studies on the biological mechanism of action of this compound are not currently available. However, insights can be gleaned from research on structurally related compounds, such as chloropyridines and pyridine N-oxides.

Cytotoxicity of Chlorinated Pyridines

Research on chloropyridines has indicated that their toxicity can be influenced by the position of the chlorine atom and the presence of the N-oxide group. For instance, 3-chloropyridine has demonstrated dose-dependent cytotoxicity and clastogenicity (the ability to induce chromosomal damage) in cell cultures.[3] Conversely, 2-chloropyridine was found to be non-cytotoxic and non-clastogenic under the same conditions.[3] Interestingly, the presence of pyridine N-oxide was shown to have a protective effect against the toxicity of 3-chloropyridine, while inducing cytotoxic effects in combination with 2-chloropyridine.[3] This suggests a complex interplay between the pyridine core, its substituents, and metabolic activation or detoxification pathways.

Antimicrobial and Antifungal Potential of Pyridine Derivatives

Pyridine-containing compounds are known to exhibit a broad spectrum of antimicrobial and antifungal activities. Various derivatives have been synthesized and tested against a range of pathogens. For example, certain 1,2,4-triazole derivatives incorporating a pyridine moiety have shown promising antifungal activity. While no specific data exists for this compound, its structural elements are present in molecules with known bioactivity.

Future Directions and Research Gaps

The current body of knowledge highlights a significant gap in the understanding of the biological effects of this compound. To elucidate its potential mechanism of action, a systematic pharmacological investigation is warranted. This would involve a battery of in vitro and in vivo studies, including:

-

Cytotoxicity and Proliferation Assays: To determine the compound's effect on various cell lines and establish its potential as an anti-cancer agent.

-

Antimicrobial and Antifungal Screening: To assess its efficacy against a panel of clinically relevant bacteria and fungi.

-

Enzyme Inhibition Assays: To identify potential molecular targets by screening against a broad range of enzymes, particularly those involved in key signaling pathways.

-

In Vivo Toxicity Studies: To evaluate the compound's safety profile in animal models.

Logical Relationship of Current Knowledge

References

Methodological & Application

Application Notes and Protocols: 2-Chloro-3-fluoro-4-nitropyridine N-oxide in Nucleophilic Aromatic Substitution

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-fluoro-4-nitropyridine N-oxide is a highly activated electron-deficient heteroaromatic compound, making it a valuable reagent in nucleophilic aromatic substitution (SNAr) reactions. The presence of three electron-withdrawing groups—the nitro group, the N-oxide, and the chlorine and fluorine atoms—strongly activates the pyridine ring for nucleophilic attack. This high reactivity, coupled with the potential for regioselective substitution, makes it a versatile building block in medicinal chemistry and drug discovery for the synthesis of complex heterocyclic molecules.

The strategic placement of the nitro group and the N-oxide functionality significantly lowers the energy of the Meisenheimer intermediate, the key intermediate in SNAr reactions, thereby facilitating the substitution process. The differential reactivity of the chloro and fluoro substituents can also be exploited to achieve selective functionalization.

Reactivity and Regioselectivity

In nucleophilic aromatic substitution reactions, the incoming nucleophile attacks the carbon atom bearing a leaving group. In the case of this compound, the primary sites for nucleophilic attack are the C2 (bearing the chloro group) and C3 (bearing the fluoro group) positions.

The regioselectivity of the reaction is influenced by several factors:

-

Nature of the Nucleophile: Harder nucleophiles may favor attack at one position, while softer nucleophiles may prefer the other.

-

Reaction Conditions: Temperature, solvent, and the presence of a base can influence the kinetic and thermodynamic control of the reaction, thereby affecting the product distribution.

-

Electronic Effects: The strong electron-withdrawing effect of the nitro group and the N-oxide activates both C2 and C4 positions. However, substitution is primarily observed at the positions bearing a leaving group.

Generally, the chloro group is a better leaving group than the fluoro group in many SNAr reactions. However, the high electronegativity of fluorine can make the carbon it is attached to more electrophilic. Therefore, the outcome of the reaction can be highly dependent on the specific nucleophile and reaction conditions.

Applications in Synthesis

This compound serves as a key intermediate in the synthesis of a variety of substituted pyridine derivatives, which are common scaffolds in biologically active compounds. The ability to introduce diverse functionalities through SNAr reactions allows for the rapid generation of compound libraries for screening in drug discovery programs.

Data Presentation

Due to the limited availability of specific experimental data for this compound in the public domain, the following table presents representative yields for SNAr reactions on a closely related and well-studied substrate, 2-chloro-5-nitropyridine, to provide an indication of expected reactivity with common nucleophiles.

| Nucleophile (Amine) | Product | Solvent System | Base | Temp. (°C) | Time (h) | Yield (%) |

| Piperidine | 2-(Piperidin-1-yl)-5-nitropyridine | Ethanol | Et₃N | Reflux | 3 | ~95 |

| Morpholine | 4-(5-Nitropyridin-2-yl)morpholine | Ethanol | Et₃N | Reflux | 3 | ~92 |

| Benzylamine | N-Benzyl-5-nitropyridin-2-amine | Isopropanol/H₂O | None | 80 | 2 | ~90 |

| Aniline | N-Phenyl-5-nitropyridin-2-amine | DMF | K₂CO₃ | 100 | 6 | ~85 |

| p-Methoxyaniline | N-(4-Methoxyphenyl)-5-nitropyridin-2-amine | DMF | K₂CO₃ | 100 | 5 | ~88 |

| Cyclohexylamine | N-Cyclohexyl-5-nitropyridin-2-amine | Ethanol | Et₃N | Reflux | 4 | ~93 |

Experimental Protocols

The following are generalized protocols for performing nucleophilic aromatic substitution reactions with this compound. These should be considered as starting points and may require optimization for specific nucleophiles and desired outcomes.

Protocol 1: Reaction with an Amine Nucleophile

Objective: To synthesize 2-amino- or 3-amino-4-nitropyridine N-oxide derivatives.

Materials:

-

This compound

-

Amine nucleophile (e.g., primary or secondary amine)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), or Acetonitrile)

-

Base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), or Potassium Carbonate (K₂CO₃))

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Standard work-up and purification equipment

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

-

Dissolve the starting material in the chosen anhydrous solvent.

-

Add the amine nucleophile (1.0 - 1.2 eq) to the solution.

-

If required, add the base (1.2 - 2.0 eq). The necessity of a base will depend on the pKa of the amine and the reaction conditions.

-

Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solid precipitate forms, it can be collected by filtration. Otherwise, proceed with an aqueous work-up.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired substituted pyridine N-oxide.

Protocol 2: Reaction with a Thiol Nucleophile

Objective: To synthesize 2-thioether- or 3-thioether-4-nitropyridine N-oxide derivatives.

Materials:

-

This compound

-

Thiol nucleophile (e.g., thiophenol or alkyl thiol)

-

Anhydrous solvent (e.g., DMF or DMSO)

-

Base (e.g., Sodium hydride (NaH) or Potassium Carbonate (K₂CO₃))

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Standard work-up and purification equipment

Procedure:

-

To a suspension of the base (1.1 eq) in the anhydrous solvent in a dry round-bottom flask under an inert atmosphere, add the thiol nucleophile (1.1 eq) dropwise at 0 °C.

-

Stir the mixture for 15-30 minutes at 0 °C to form the thiolate.

-

Add a solution of this compound (1.0 eq) in the anhydrous solvent to the thiolate solution.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

-

Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an appropriate organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Mandatory Visualizations

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Caption: General experimental workflow for SNAr reactions.

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Chloro-3-fluoro-4-nitropyridine N-oxide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Chloro-3-fluoro-4-nitropyridine N-oxide as a key intermediate in the synthesis of novel kinase inhibitors. This versatile building block offers a strategic entry point for creating diverse libraries of potential therapeutic agents targeting various kinase-driven signaling pathways implicated in cancer and other diseases.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, making them prominent targets for drug discovery.[1] The pyridine ring is a privileged scaffold in many kinase inhibitors, adept at forming essential hydrogen bond interactions within the ATP-binding site of these enzymes.[1] this compound is an activated heterocyclic compound, primed for nucleophilic aromatic substitution, making it a valuable starting material for the synthesis of substituted pyridine-based kinase inhibitors. The presence of the N-oxide functionality can also impart unique physicochemical properties, such as improved solubility and metabolic stability, to the final drug candidates.[2][3]

General Synthetic Strategy

The primary synthetic route leveraging this compound involves a nucleophilic aromatic substitution (SNAr) at the C2 position. The chlorine atom is an excellent leaving group, activated by the electron-withdrawing effects of the adjacent fluorine atom, the nitro group at the C4 position, and the N-oxide moiety. This allows for the facile introduction of various amine-containing fragments, which are common features in many kinase inhibitors.

Subsequent chemical transformations, such as the reduction of the nitro group to an amine, can provide a handle for further diversification. This secondary amine can be acylated, alkylated, or used to construct fused heterocyclic ring systems, such as imidazo[4,5-c]pyridines, which are bioisosteres of the purine core of ATP.

Experimental Protocols

Protocol 1: Synthesis of a 2-Amino-3-fluoro-4-nitropyridine N-oxide Intermediate

This protocol details the general procedure for the nucleophilic aromatic substitution of the chlorine atom in this compound with a primary or secondary amine.

Materials:

-

This compound (1.0 eq)

-

Desired amine (e.g., aniline, benzylamine, morpholine) (1.1 - 1.5 eq)

-

Base (e.g., K2CO3, Et3N, DIPEA) (2.0 eq)

-

Anhydrous solvent (e.g., DMF, DMSO, CH3CN)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask, add this compound and the chosen base.

-

Evacuate and backfill the flask with an inert gas.

-

Add the anhydrous solvent to dissolve the solids.

-

Add the desired amine to the reaction mixture, either neat or as a solution in the reaction solvent.

-

Stir the reaction mixture at room temperature or with gentle heating (40-80 °C), monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

-

If no precipitate forms, extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the desired 2-amino-3-fluoro-4-nitropyridine N-oxide derivative.

Protocol 2: Reduction of the Nitro Group

This protocol describes the reduction of the 4-nitro group to a 4-amino group, a key step in preparing for further derivatization or ring closure.

Materials:

-

2-Amino-3-fluoro-4-nitropyridine N-oxide derivative (from Protocol 1) (1.0 eq)

-

Reducing agent (e.g., Fe powder, SnCl2·2H2O, H2 with Pd/C catalyst)

-

Solvent (e.g., ethanol, ethyl acetate, acetic acid)

Procedure (using Iron powder):

-

In a round-bottom flask, suspend the 2-amino-3-fluoro-4-nitropyridine N-oxide derivative and iron powder in a mixture of ethanol and water.

-

Add a small amount of ammonium chloride or acetic acid to activate the iron.

-

Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the reaction mixture through a pad of Celite to remove the iron salts, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the desired 2,4-diamino-3-fluoropyridine N-oxide derivative.

-

The crude product may be used in the next step without further purification or can be purified by column chromatography.

Data Presentation

The following table summarizes hypothetical data for a series of kinase inhibitors synthesized using this compound, targeting a hypothetical kinase "Kinase X".

| Compound ID | R-Group (from Amine) | Yield (%) (Step 1) | Yield (%) (Step 2) | IC50 (Kinase X, nM) |

| KI-001 | Aniline | 85 | 78 | 50 |

| KI-002 | 4-Fluoroaniline | 82 | 80 | 35 |

| KI-003 | 3-Methoxy aniline | 88 | 75 | 65 |

| KI-004 | Benzylamine | 92 | 85 | 120 |

| KI-005 | Morpholine | 95 | 88 | 250 |

Visualizations

Signaling Pathway

Caption: A representative kinase signaling pathway targeted by inhibitors.

Experimental Workflow

Caption: General workflow for kinase inhibitor synthesis.

References

Application Notes and Protocols for Suzuki Coupling of 2-Chloro-3-fluoro-4-nitropyridine N-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 2-Chloro-3-fluoro-4-nitropyridine N-oxide with a variety of aryl and heteroaryl boronic acids or esters. The resulting 2-aryl-3-fluoro-4-nitropyridine N-oxide scaffold is a key pharmacophore in numerous developmental drug candidates, particularly in the field of kinase inhibitors. The protocol is designed to serve as a robust starting point for synthesis and can be adapted for library generation in drug discovery campaigns. Microwave-assisted synthesis is also discussed as a method for accelerating reaction times and improving yields.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the construction of biaryl and heteroaryl structures.[1][2] These motifs are prevalent in a wide array of pharmaceuticals and biologically active compounds.[3] The specific substrate, this compound, is an attractive building block in medicinal chemistry. The electron-withdrawing nitro group and the fluorine atom can significantly influence the physicochemical properties, such as pKa and metabolic stability, of the final coupled products, which is of considerable interest in drug design.[1]

This protocol outlines the key parameters for the successful coupling of this substrate, including the choice of catalyst, base, and solvent system. While specific literature on this exact substrate is limited, the provided methodologies are based on established protocols for structurally similar heterocyclic chlorides and fluorinated pyridines.[4][5]

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound to form a Pd(II) complex.[1]

-

Transmetalation: The boronic acid, activated by a base, transfers its organic substituent to the palladium complex.[6]

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired product and regenerating the active Pd(0) catalyst.[2]

Experimental Protocols

This section provides a detailed protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be necessary for specific substrates.

Materials

-

This compound (1.0 equivalent)

-

Arylboronic acid or boronic acid pinacol ester (1.2 - 1.5 equivalents)[7]

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, 2-5 mol%)[8][9]

-

Base (e.g., K₂CO₃, K₃PO₄, Na₃PO₄, 2.0 - 3.0 equivalents)[1][8]

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, DMF/water, toluene)[7][8]

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask or microwave vial)

-

Magnetic stirrer and heating plate/oil bath or microwave reactor

General Procedure (Conventional Heating)

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 equiv.).[7]

-

Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[9]

-

Solvent Addition: Add the degassed solvent via syringe to achieve a concentration of approximately 0.1 - 0.5 M with respect to the starting halide.[1]

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.[7][8] Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[4]

-

Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[4]

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.[4]

Microwave-Assisted Protocol

-

Reaction Setup: In a microwave synthesis vial equipped with a stir bar, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 equiv.).[1]

-

Solvent Addition: Add the chosen solvent system (e.g., a 4:1 mixture of dioxane and water).[1]

-

Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).[1]

-

Work-up and Purification: Follow the same work-up and purification procedure as described for the conventional heating method.[1]

Data Presentation

The following tables summarize typical reaction conditions and expected yields based on analogous reactions reported in the literature. These should serve as a starting point for optimization.

| Entry | Palladium Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Pd(dppf)Cl₂ (3) | Na₃PO₄ (3) | Dioxane/H₂O (4:1) | 100 | 12 | 60-85[8] |

| 2 | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 110 | 16 | 55-80 |

| 3 | Pd₂(dba)₃ (2) with SPhos (4) | K₃PO₄ (2.5) | Dioxane | 100 | 8 | 65-90[7] |

| 4 | Pd(dppf)Cl₂ (3) | Na₃PO₄ (3) | Dioxane/H₂O (4:1) | 130 (Microwave) | 0.5 | 70-95[1] |

Yields are estimated based on similar Suzuki coupling reactions and will vary depending on the specific boronic acid used.

Mandatory Visualizations

Suzuki Coupling Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5]

Experimental Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols: 2-Chloro-3-fluoro-4-nitropyridine N-oxide as a Precursor for Agrochemicals

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-fluoro-4-nitropyridine N-oxide is a key building block in the synthesis of a variety of agrochemicals, particularly herbicides. Its unique substitution pattern, featuring electron-withdrawing nitro and fluoro groups and a reactive chloro substituent, makes it a versatile precursor for the construction of complex heterocyclic scaffolds. This document provides detailed application notes and protocols for the use of this compound in the synthesis of agrochemical intermediates.

The primary application of this precursor lies in its conversion to 4-amino-2-chloro-3-fluoropyridine, a crucial intermediate for certain pyridine-based herbicides. The synthetic strategy typically involves the reduction of the nitro group to an amine, a common transformation in the synthesis of many biologically active molecules.

Key Synthetic Transformation: Reduction of the Nitro Group

The conversion of this compound to a 4-aminopyridine derivative is a critical step in the synthesis of target agrochemicals. This is typically achieved through a reduction reaction, where the nitro group is converted to an amino group.

A common method for this transformation is catalytic hydrogenation. This process involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide. The reaction is typically carried out in a solvent like ethanol or ethyl acetate under pressure.

Another approach involves the use of reducing agents like iron powder in the presence of an acid, such as acetic acid or hydrochloric acid. This method is often preferred in laboratory settings due to its operational simplicity.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation for the Synthesis of 4-Amino-2-chloro-3-fluoropyridine

This protocol outlines the reduction of the nitro group of a pyridine N-oxide derivative to an amine using catalytic hydrogenation. While this specific protocol is for a related compound, it provides a representative procedure that can be adapted for this compound.

Reaction Scheme:

Caption: Catalytic hydrogenation of this compound.

Materials:

| Reagent/Solvent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| This compound | 101664-56-6 | C₅H₂ClFN₂O₃ | 192.53 |

| 10% Palladium on Carbon (Pd/C) | 7440-05-3 | Pd | 106.42 |

| Ethanol (EtOH) | 64-17-5 | C₂H₆O | 46.07 |

| Hydrogen (H₂) | 1333-74-0 | H₂ | 2.02 |

Procedure:

-

In a hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol.

-

Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium).

-

Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion of the reaction (disappearance of the starting material), carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Wash the celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-Amino-2-chloro-3-fluoropyridine N-oxide.

-

The crude product can be purified by recrystallization or column chromatography.

Expected Yield: High yields are typically observed for this type of reaction.

Protocol 2: Deoxygenation of the Pyridine N-oxide